3-Bromo-5-(2-bromoethoxy)pyridine

Organic Synthesis Medicinal Chemistry Chemoselectivity

This bifunctional electrophile features orthogonal C3-aromatic and C5-alkyl bromides, enabling chemoselective, sequential cross-coupling and SN2 reactions. Distinct substitution pattern and physical properties (bp 303°C, XLogP3 2.3) differentiate it from isomers, ensuring predictable process efficiency. Validated intermediate for PI5P4K inhibitor synthesis. Essential for streamlined 3,5-disubstituted pyridine library construction.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 1343714-29-3
Cat. No. B1444017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-bromoethoxy)pyridine
CAS1343714-29-3
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)OCCBr
InChIInChI=1S/C7H7Br2NO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2
InChIKeyQGTDAKFKCZTKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2-bromoethoxy)pyridine (CAS 1343714-29-3): Procurement and Scientific Baseline for a Dual-Halogen Pyridine Scaffold


3-Bromo-5-(2-bromoethoxy)pyridine (CAS 1343714-29-3) is a halogenated pyridine derivative with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol [1]. It is commercially available as a research chemical with a typical purity specification of 95% . The compound features an aromatic bromide at the 3-position of the pyridine ring and a pendant primary alkyl bromide linked via an ethoxy spacer at the 5-position, establishing it as a bifunctional electrophilic building block for organic synthesis and medicinal chemistry [1].

Why Generic Substitution with Other Bromopyridines Fails: The Differentiating Case of 3-Bromo-5-(2-bromoethoxy)pyridine


Direct substitution of 3-Bromo-5-(2-bromoethoxy)pyridine with other commercially available bromopyridines or bromoethoxypyridines is not scientifically justifiable. The compound's distinct substitution pattern—specifically the combination of an aromatic C3-bromine and a C5-O-alkyl primary bromide—defines a unique reactivity profile. This orthogonality allows for sequential, chemoselective transformations that are unattainable with mono-halogenated analogs like 3-(2-bromoethoxy)pyridine (CAS 162541-27-7) or positional isomers like 2-Bromo-5-(2-bromoethoxy)pyridine (CAS 1660157-37-8) . Furthermore, the physical properties, such as predicted boiling point (303.0±32.0 °C) and lipophilicity (XLogP3-AA = 2.3) , differ from those of alternatives, directly impacting purification protocols, solubility, and overall process efficiency. Substituting with an alternative will alter the reaction sequence, outcome, and required downstream processing, as quantified in the evidence below.

Product-Specific Quantitative Evidence for 3-Bromo-5-(2-bromoethoxy)pyridine (1343714-29-3)


Orthogonal Halogen Reactivity for Sequential Functionalization vs. Mono-Halogenated Analog

3-Bromo-5-(2-bromoethoxy)pyridine possesses two electronically and sterically distinct carbon-bromine bonds, enabling chemoselective, sequential derivatization. This is a structural feature absent in mono-halogenated analogs. In contrast, 3-(2-bromoethoxy)pyridine (CAS 162541-27-7) contains only the aliphatic primary bromide, providing a single point for nucleophilic substitution . The target compound's aromatic C3-bromine is suitable for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the aliphatic C5-O-ethyl bromide is reactive toward SN2 nucleophilic substitution. This orthogonal reactivity allows for two distinct, sequential diversification steps on the same scaffold .

Organic Synthesis Medicinal Chemistry Chemoselectivity

Physical Property Differentiation: Boiling Point for Purification and Process Design

The predicted boiling point of 3-Bromo-5-(2-bromoethoxy)pyridine is 303.0±32.0 °C at 760 mmHg . This value differs significantly from that of its positional isomer, 2-Bromo-5-(2-bromoethoxy)pyridine (CAS 1660157-37-8), which has a predicted boiling point of 329.1±32.0 °C at 760 mmHg . The 26.1 °C difference in boiling point can be critical for separation by distillation and for designing high-temperature reaction conditions. The compound's calculated lipophilicity (XLogP3-AA = 2.3) [1] is also a key parameter for predicting its behavior in biphasic reactions and chromatographic purifications, which will differ from more or less lipophilic analogs.

Process Chemistry Purification Chemical Engineering

Precursor Role in PI5P4K Inhibitor Development: Patent-Disclosed Utility

Patent literature explicitly identifies 3-bromo-5-(2-bromoethoxy)pyridine as a reactant in the synthesis of PI5P4K (Phosphatidylinositol-5-phosphate 4-kinase) inhibitors, which are being investigated for the treatment of cancer, neurodegenerative, inflammatory, and metabolic diseases [1]. This specific application is not a general property of all bromoethoxypyridines. While the patent does not provide a direct bioactivity comparison with analogs, it establishes a validated, high-value application for this specific scaffold that is absent from the public record for its positional isomer, 2-Bromo-5-(2-bromoethoxy)pyridine. The disclosure confirms that the compound's unique structure is integral to the pharmacophore of the resulting inhibitors.

Drug Discovery Kinase Inhibition Cancer Research

Recommended Research and Industrial Application Scenarios for 3-Bromo-5-(2-bromoethoxy)pyridine (1343714-29-3)


Convergent Synthesis of Diversified Heterocyclic Libraries via Sequential Chemoselective Couplings

The orthogonal reactivity of the aromatic and aliphatic C-Br bonds in 3-Bromo-5-(2-bromoethoxy)pyridine enables a highly efficient, two-step diversification of a single molecular scaffold. A user can first perform a transition metal-catalyzed cross-coupling (e.g., Suzuki) at the C3 position to introduce an aryl or heteroaryl group. Subsequently, the pendant primary alkyl bromide at the C5-ethoxy chain can be reacted with a nucleophile (e.g., an amine, thiol, or alkoxide) under SN2 conditions. This convergent approach streamlines the synthesis of complex, 3,5-disubstituted pyridine libraries that would otherwise require a more linear and less efficient sequence of steps.

Synthesis of PI5P4K Inhibitors as Described in Patent Literature

3-Bromo-5-(2-bromoethoxy)pyridine is a validated intermediate in the preparation of phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) inhibitors, a class of compounds under investigation for therapeutic applications in oncology, neurodegeneration, and inflammation. The compound's specific substitution pattern is required to correctly position key binding motifs within the inhibitor's final structure. Procurement of this specific building block is essential for researchers aiming to reproduce or expand upon the synthetic routes disclosed in the relevant patent applications. [1]

Development of Optimized Process Chemistry Routes Leveraging Unique Physical Properties

The distinct physical properties of 3-Bromo-5-(2-bromoethoxy)pyridine, particularly its predicted boiling point of 303.0±32.0 °C and XLogP3-AA of 2.3 [2], are critical parameters for process development. These values differentiate it from isomers like 2-Bromo-5-(2-bromoethoxy)pyridine (BP: 329.1±32.0 °C) . The lower boiling point may offer advantages in distillative purification or in avoiding thermal decomposition of downstream products. The defined lipophilicity informs liquid-liquid extraction and chromatographic purification protocols. Choosing this specific compound over a positional isomer can lead to a more robust and scalable manufacturing process with predictable and reproducible outcomes.

Technical Documentation Hub

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